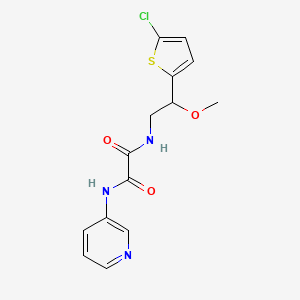
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide is a synthetic compound with a complex molecular structure. It possesses unique pharmacological properties that have piqued the interest of researchers in various fields, such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide typically involves several key steps:
Synthesis of 3,4-dihydroisoquinoline-2(1H)-yl intermediate: This can be achieved via the Pictet-Spengler reaction, which combines an aromatic aldehyde with an amine.
Formation of the 4-oxo-4H-pyran moiety: This part is usually synthesized through a multi-step reaction, involving the condensation of a diketone with an α-hydroxyester.
Coupling of the intermediate structures: The final step involves the coupling of the previously synthesized intermediates using standard amide bond formation techniques, such as the reaction of a carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would scale up these lab-scale reactions with optimizations for cost efficiency and yield. This may involve continuous flow techniques, automated synthesis machines, and optimization of reaction conditions for the highest yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: It can be oxidized to introduce additional oxygen-containing functionalities.
Reduction: It can be reduced to remove oxygen functionalities or reduce the double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can modify its substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Using hydrogen gas (H2) over a palladium (Pd) catalyst or sodium borohydride (NaBH4).
Substitution: Conditions like acidic or basic environments depending on the group being substituted, with common reagents including halides for nucleophilic substitutions.
Major Products
Oxidation: Formation of carboxylated or hydroxylated derivatives.
Reduction: Saturated derivatives or reduced oxygen content derivatives.
Substitution: Various substituted amides or ethers depending on the reaction conditions.
Scientific Research Applications
Chemistry
Synthetic chemistry: As a building block for synthesizing more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitor for enzymes due to its complex structure.
Probes: Used in biological assays to study protein interactions and cellular processes.
Medicine
Pharmacology: Potential therapeutic applications as it might interact with specific biological targets.
Drug design: Serves as a lead compound for developing new drugs.
Industry
Material science: Used in the development of new materials with specific properties.
Chemical sensors: Potential use in the design of sensors due to its reactivity.
Mechanism of Action
The mechanism of action involves the compound interacting with specific molecular targets within biological systems. This could include binding to enzymes or receptors, modulating their activity. The specific pathways could involve the inhibition of enzyme activity or modulation of receptor signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolines: Similar structure but different functional groups.
Pyran derivatives: Share the pyran ring structure but differ in substituents.
Phenethylamides: Have the phenethylamine structure but differ in additional groups.
Uniqueness
What sets 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide apart is its unique combination of functional groups and ring structures, giving it distinct reactivity and biological activity profiles. This makes it a valuable compound for diverse scientific research applications.
There you go—an exploration into the intriguing world of this compound, full of potential and complexities! What do you think?
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c28-23-14-22(16-27-13-11-20-8-4-5-9-21(20)15-27)30-17-24(23)31-18-25(29)26-12-10-19-6-2-1-3-7-19/h1-9,14,17H,10-13,15-16,18H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWUODYTGYGQHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2403869.png)

![2-(4-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2403873.png)
![N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2403877.png)








![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)
